molecular formula C21H15NO B5566852 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole CAS No. 852-36-8

5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole

Cat. No.: B5566852
CAS No.: 852-36-8
M. Wt: 297.3 g/mol
InChI Key: GCQCIPNRUROCBG-UHFFFAOYSA-N
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Description

5-(1,1’-Biphenyl)-4-yl-2-phenyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1’-Biphenyl)-4-yl-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with benzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for 5-(1,1’-Biphenyl)-4-yl-2-phenyloxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Mechanism of Action

The mechanism of action of 5-(1,1’-Biphenyl)-4-yl-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The biphenyl and phenyl groups can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1’-Biphenyl)-4-yl-2-phenyloxazole is unique due to the presence of both biphenyl and phenyl groups attached to the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-phenyl-5-(4-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-22-21(23-20)19-9-5-2-6-10-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCIPNRUROCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234392
Record name 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852-36-8
Record name 2-Phenyl-5-(4-biphenylyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[1,1'-biphenyl]-4-yl-2-phenyloxazole
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